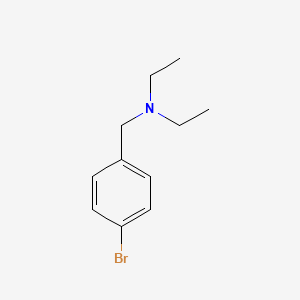
N-(4-Bromobenzyl)-N-ethylethanamine
Descripción general
Descripción
“N-(4-Bromobenzyl)-N-ethylethanamine” is a chemical compound. Its hydrochloride form has a CAS Number of 1129306-09-7 and a molecular weight of 250.57 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine” was obtained by condensation of “N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione” (N-(4-bromobenzyl)isatoic anhydride) with “4,5-dimethyl-1,2-phenylenediamine” in refluxing acetic acid .Molecular Structure Analysis
The molecular structure of “N-(4-Bromobenzyl)-N-ethylethanamine” can be analyzed using X-ray single-crystal structure analysis . The crystal structure of a similar compound, “N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl–N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide”, has been examined in detail .Chemical Reactions Analysis
The chemical reactions involving “N-(4-Bromobenzyl)-N-ethylethanamine” or similar compounds can be complex. For example, “4-Bromobenzyl bromide” can be converted to “4-bromobenzoic acid” using Oxone (potassium peroxymonosulfate) .Physical And Chemical Properties Analysis
“N-(4-Bromobenzyl)-N-ethylethanamine” hydrochloride is a solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación
-
Crystallography
- Summary of Application : The compound has been used in the study of crystal structures .
- Methods of Application : The crystal structure of a similar compound, N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, was studied. The crystallographic data and atomic coordinates were obtained .
- Results : The study provided detailed information about the crystal structure of the compound, including its molecular structure and displacement parameters .
-
Pharmaceutical Research
- Summary of Application : The compound has potential applications in the development of new antimicrobial agents .
- Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were then tested for antimicrobial action against bacterial and fungal strains .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Organic Synthesis
- Summary of Application : The compound is used as a building block in organic synthesis .
- Methods of Application : It can be used in the synthesis of various organic compounds. The specific methods of application would depend on the target compound .
- Results : The synthesized compounds can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
-
Preparation of Biaryl Libraries
- Summary of Application : The compound has been used to prepare a 20-member aminomethyl-substituted biaryl library .
- Methods of Application : This involves sequential N-alkylation of various amines .
- Results : The resulting biaryl compounds can be used for further research and development in various fields .
-
Supramolecular Self-Assembly
- Summary of Application : The compound has been used in the study of supramolecular self-assembly .
- Methods of Application : A new organoselenium compound, namely, 4-((4-bromobenzyl)selanyl)aniline, has been prepared, and its crystal structure has been examined in detail .
- Results : The study provided detailed information about the intermolecular forces in the formation of the final crystal packing .
-
Drug Design and Discovery
- Summary of Application : The compound has potential applications in the development of novel antimicrobial agents .
- Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were then tested for antimicrobial action against bacterial and fungal strains .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJQBLAVTUYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451348 | |
| Record name | (p-bromobenzyl)diethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-N-ethylethanamine | |
CAS RN |
4885-19-2 | |
| Record name | 4-Bromo-N,N-diethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-bromobenzyl)diethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

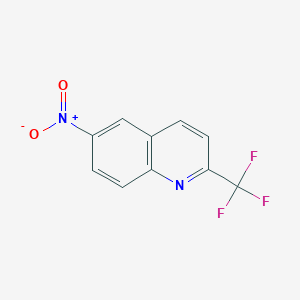
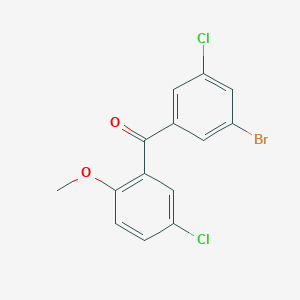
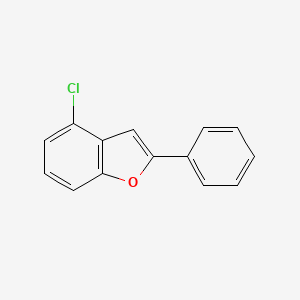
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)
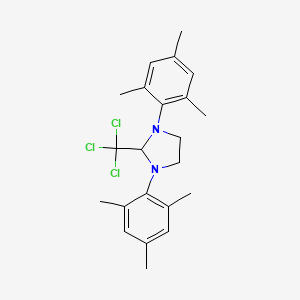
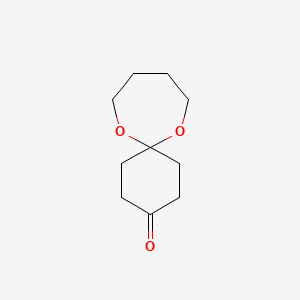
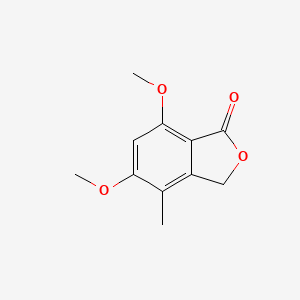
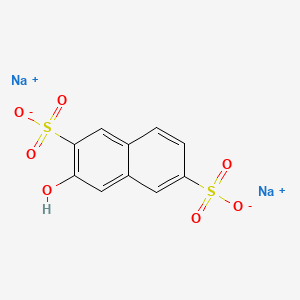
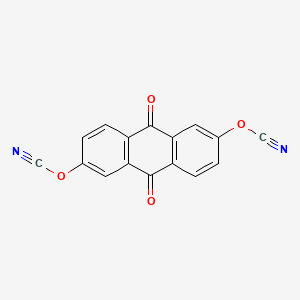
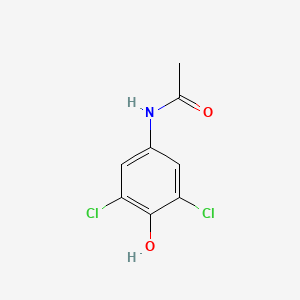
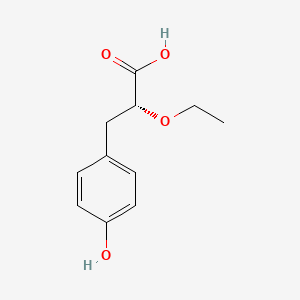
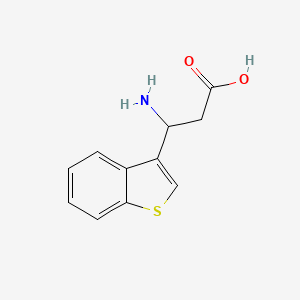
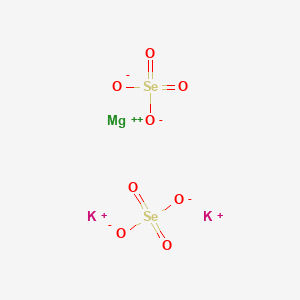
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)